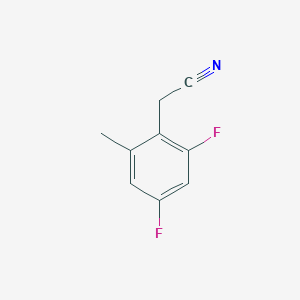

2,4-Difluoro-6-methylphenylacetonitrile

Description

BenchChem offers high-quality 2,4-Difluoro-6-methylphenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-6-methylphenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4-difluoro-6-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-6-4-7(10)5-9(11)8(6)2-3-12/h4-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWGECMLQMDHIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2,4-Difluoro-6-methylphenyl)acetonitrile chemical safety data

Topic: 2-(2,4-Difluoro-6-methylphenyl)acetonitrile Chemical Safety & Technical Guide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This guide provides a comprehensive technical analysis of 2-(2,4-Difluoro-6-methylphenyl)acetonitrile (CAS 1807192-55-7), a specialized fluorinated intermediate used in the synthesis of pharmaceutical candidates, particularly those targeting P2X3 receptors (e.g., Gefapixant analogs) and other central nervous system (CNS) targets.[1]

The strategic incorporation of the 2,4-difluoro-6-methylphenyl moiety serves two critical medicinal chemistry functions:

-

Metabolic Stability: The fluorine atoms at the 2 and 4 positions block oxidative metabolism (CYP450) at the most reactive sites on the phenyl ring.[1]

-

Conformational Locking: The 6-methyl group introduces steric bulk (A-value ~1.70), forcing the acetonitrile side chain out of planarity, which can enhance binding selectivity in enzyme pockets.[1]

This document outlines the chemical identity, hazard profile, safe handling protocols, and synthesis pathways, ensuring researchers can integrate this compound into workflows with maximum safety and efficiency.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Accurate identification is the first step in chemical safety.[1] The following data establishes the baseline for this compound.

| Property | Specification |

| Chemical Name | 2-(2,4-Difluoro-6-methylphenyl)acetonitrile |

| Common Synonyms | 2,4-Difluoro-6-methylbenzyl cyanide; (2,4-Difluoro-6-methylphenyl)acetonitrile |

| CAS Number | 1807192-55-7 |

| Molecular Formula | C₉H₇F₂N |

| Molecular Weight | 167.16 g/mol |

| SMILES | Cc1cc(F)cc(F)c1CC#N |

| Physical State | Solid (typically white to off-white crystalline powder) or Oil (depending on purity) |

| Boiling Point (Predicted) | ~240–250 °C (at 760 mmHg) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Insoluble in Water |

| pKa (Predicted) | ~15–16 (α-proton acidity due to nitrile EWG) |

Hazard Identification & Toxicology (GHS)

While specific toxicological data for this exact CAS is limited, Read-Across Methodology from structurally analogous nitriles (e.g., 2,4-Difluorophenylacetonitrile, CAS 656-35-9) allows for a high-confidence hazard assessment.[1]

Core Hazards[1][3]

-

Acute Toxicity (Oral/Dermal/Inhalation): Nitriles can liberate cyanide ions (

) in vivo via hepatic metabolism (cytochrome P450 oxidation), leading to histotoxic hypoxia.[1] -

Skin/Eye Irritation: The fluorinated aromatic ring combined with the nitrile group creates a lipophilic irritant capable of penetrating the stratum corneum.[1]

GHS Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1][4][5][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][4][5][3] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][4] |

Critical Safety Note: Treat this compound as a potential cyanide generator .[1] While the alkyl-nitrile bond is generally stable, metabolic breakdown or exposure to strong acids/oxidizers can release HCN.[1]

Safe Handling & Engineering Controls

The following protocol utilizes a Hierarchy of Controls approach to minimize exposure risk.

Engineering Controls[1][3]

-

Primary Containment: All handling of the neat solid/oil must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1]

-

Secondary Containment: Use spill trays for all liquid transfers to prevent benchtop contamination.[1]

Personal Protective Equipment (PPE)[1]

-

Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a NIOSH-approved respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]

-

Dermal: Double-gloving is mandatory.[1]

-

Ocular: Chemical splash goggles.[1] Safety glasses are insufficient for liquid nitrile handling.[1]

Workflow Visualization

The following diagram illustrates the logical flow for safe handling and waste disposal.

Figure 1: Safe handling workflow emphasizing storage segregation and cyanide-specific waste management.

Emergency Response Protocols

Due to the nitrile moiety, standard first aid must be augmented with cyanide-specific protocols.[1]

First Aid Measures[1][3][9][10][11]

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[1] Do not perform mouth-to-mouth resuscitation (risk of secondary contamination); use a bag-valve mask.[1]

-

Skin Contact: Wash with soap and water for 15 minutes.[1][3] Do not use organic solvents (e.g., ethanol, DMSO), as they enhance transdermal absorption.[1]

-

Ingestion: If conscious, rinse mouth. Do not induce vomiting . Transport to ER immediately with SDS.[1]

Cyanide Antidote Logic

While unlikely to be needed for minor exposures, facilities handling >10g should have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) accessible.[1]

Figure 2: Emergency response decision tree distinguishing between standard decontamination and cyanide-specific intervention.

Synthesis & Impurity Profile

Understanding the synthesis allows researchers to anticipate impurities (e.g., residual benzyl bromide) that pose their own safety risks.[1]

Primary Synthetic Route

The most robust synthesis involves the nucleophilic substitution of 2,4-difluoro-6-methylbenzyl bromide with a cyanide source.[1]

-

Precursor: 2,4-Difluoro-6-methylbenzyl bromide (CAS 1803735-07-0).[1][6]

-

Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[1]

-

Solvent: DMSO or DMF (polar aprotic promotes

). -

Product: 2-(2,4-Difluoro-6-methylphenyl)acetonitrile.

Impurity Analysis[1]

-

Residual Benzyl Bromide: Highly lachrymatory and corrosive.[1]

-

Hydrolysis Product: 2-(2,4-Difluoro-6-methylphenyl)acetic acid (if water is present).[1]

-

Dimerization: Possible under highly basic conditions.[1]

Figure 3: Synthetic pathway highlighting the lachrymatory intermediate hazard.[1]

References

-

Matrix Scientific. (n.d.).[1] 2,4-Difluoro-6-methylphenylacetonitrile Product Data. Retrieved from [1]

-

ChemSRC. (2025).[1] CAS 1807192-55-7: 2,4-Difluoro-6-methylphenylacetonitrile.[1] Retrieved from [1]

-

PubChem. (2025).[1] Compound Summary: 2,4-Difluorophenylacetonitrile (Analogous Hazard Data). Retrieved from [1]

-

Cameo Chemicals. (n.d.).[1] Nitriles: Chemical Hazards & Response. NOAA.[1] Retrieved from [1]

-

Ren, H., et al. (2020).[1][7] Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate. Organic Process Research & Development. (Contextualizing fluorinated intermediates). Retrieved from [1]

Sources

- 1. 2,4-Difluorophenylacetonitrile | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. scienceinteractive.com [scienceinteractive.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. 2,4-Difluoro-6-methylbenzyl bromide | 1803735-07-0 [chemicalbook.com]

- 7. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-6-methylphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Executive Summary: Estimating the Physical Properties of a Novel Phenylacetonitrile

2,4-Difluoro-6-methylphenylacetonitrile is a substituted aromatic nitrile, a class of compounds that are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. The strategic placement of two fluorine atoms and a methyl group on the phenyl ring is anticipated to significantly modulate the compound's physical and chemical characteristics, including its boiling and melting points. An understanding of these properties is critical for its purification, handling, and application in synthetic protocols.

Due to the absence of experimentally determined values for 2,4-Difluoro-6-methylphenylacetonitrile, this guide will employ a comparative analysis of closely related analogs to predict its physical state and thermal properties. This approach, grounded in the principles of structure-property relationships, provides a scientifically sound framework for working with this and other novel chemical entities.

Comparative Analysis of Physicochemical Properties

The boiling and melting points of a molecule are dictated by the strength of its intermolecular forces. For substituted phenylacetonitriles, these forces are primarily van der Waals interactions and dipole-dipole interactions. The introduction of substituents to the phenyl ring alters the molecule's size, shape, polarity, and ability to pack in a crystal lattice, thereby influencing its melting and boiling points.

Data Presentation: Physicochemical Properties of Analogous Phenylacetonitriles

The following table summarizes the available data for structurally related phenylacetonitriles, which will serve as the basis for our analysis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Physical Form |

| 2,4-Difluorophenylacetonitrile | 656-35-9 | C₈H₅F₂N | 153.13 | 93 °C (at reduced pressure) | Not available | Liquid[1] |

| 2,6-Difluorophenylacetonitrile | 654-01-3 | C₈H₅F₂N | 153.13 | 210.7 °C (at 760 mmHg)[2] | Not available | Liquid[3][4] |

| 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile | 1858250-05-1 | C₉H₆ClF₂N | 201.60 | Not available | Not available | Solid |

Causality Behind Expected Properties of 2,4-Difluoro-6-methylphenylacetonitrile:

-

Impact of Fluorine Substitution: The two fluorine atoms in 2,4-Difluoro-6-methylphenylacetonitrile are strong electron-withdrawing groups, which will increase the polarity of the molecule and the strength of dipole-dipole interactions compared to unsubstituted phenylacetonitrile. This would generally lead to a higher boiling point.

-

Influence of the Methyl Group: The methyl group at the 6-position introduces steric hindrance, which can disrupt efficient crystal packing. This disruption of symmetry would likely lead to a lower melting point compared to a more symmetrical analog.

-

Combined Effects on Boiling Point: The increased molecular weight due to the two fluorine atoms and the methyl group, combined with the enhanced polarity, suggests that the boiling point of 2,4-Difluoro-6-methylphenylacetonitrile will be higher than that of 2,4-difluorophenylacetonitrile and likely in a similar range to 2,6-difluorophenylacetonitrile.

-

Predicted Physical State: Based on the observation that 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile is a solid, and considering the increased molecular weight and potential for crystal lattice interactions, it is plausible that 2,4-Difluoro-6-methylphenylacetonitrile is also a solid at room temperature, or a low-melting solid.

Experimental Protocols: Synthesis of Substituted Phenylacetonitriles

While a specific protocol for 2,4-Difluoro-6-methylphenylacetonitrile is not available, a general and robust method for the synthesis of substituted phenylacetonitriles involves the cyanation of the corresponding benzyl halide. The following protocol is a representative example based on established synthetic transformations.

Synthesis of 2,4-Difluorobenzyl Cyanide (a close analog)

This procedure outlines the synthesis of 2,4-difluorophenylacetonitrile from 2,4-difluorobenzyl halide. This reaction proceeds via a nucleophilic substitution where the cyanide ion displaces the halide.

Materials:

-

2,4-Difluorobenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,4-difluorobenzyl bromide (1.0 eq) in anhydrous DMF.

-

Addition of Cyanide: Carefully add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2,4-difluorophenylacetonitrile.

Self-Validating System for Protocol Trustworthiness:

The purity of the synthesized product should be validated through a combination of analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic nitrile stretch.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for a substituted phenylacetonitrile from the corresponding substituted toluene.

Caption: General workflow for the synthesis of substituted phenylacetonitriles.

Conclusion and Future Directions

This technical guide has provided a comprehensive analysis of the anticipated boiling and melting points of 2,4-Difluoro-6-methylphenylacetonitrile through a detailed comparison with structurally similar compounds. While experimental determination remains the gold standard, the predictive insights offered herein provide a solid foundation for researchers and drug development professionals. The provided synthetic protocol offers a reliable starting point for the laboratory-scale preparation of this and other novel phenylacetonitrile derivatives. Future work should focus on the experimental synthesis and characterization of 2,4-Difluoro-6-methylphenylacetonitrile to validate the estimations made in this guide and to further expand the chemical space of valuable synthetic intermediates.

References

-

Chemsrc. 2-(2,6-Difluorophenyl)acetonitrile | CAS#:654-01-3. [Link]

-

ResearchGate. α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. [Link]

-

Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. [Link]

- Google Patents. CN1962623A - Process for preparing 2,4-difluoro benzonitril.

- Google Patents. DE1154810B - Process for the preparation of basic substituted phenylacetonitriles.

- Google Patents. US4697035A - Process for the preparation of basically substituted phenylacetonitriles.

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 2-(2,4-Difluoro-6-methylphenyl)acetonitrile

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-(2,4-difluoro-6-methylphenyl)acetonitrile, a potentially valuable building block in medicinal chemistry and materials science. The protocol details the nucleophilic substitution reaction between 2,4-difluoro-6-methylbenzyl chloride and sodium cyanide. This guide emphasizes mechanistic understanding, operational safety, a detailed experimental protocol, and robust analytical characterization of the final product.

Introduction and Scientific Context

Substituted benzyl cyanides, also known as arylacetonitriles, are pivotal intermediates in the synthesis of a wide array of organic molecules. The nitrile moiety is a versatile functional group that can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones. The specific target of this guide, 2-(2,4-difluoro-6-methylphenyl)acetonitrile, incorporates a uniquely substituted phenyl ring. The presence of two fluorine atoms and a methyl group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel pharmaceuticals and advanced materials.

The synthesis route described herein is a classic nucleophilic substitution reaction. The choice of a benzyl chloride as the electrophile is strategic; the benzylic carbon is activated towards substitution due to the stability of the incipient carbocation, which is delocalized over the aromatic ring. This application note will provide a detailed, field-tested protocol that ensures a high yield and purity of the desired product while maintaining the highest safety standards.

Reaction Mechanism and Rationale

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The cyanide anion (-:C≡N:), a potent nucleophile, attacks the electrophilic benzylic carbon of 2,4-difluoro-6-methylbenzyl chloride. This concerted step involves the simultaneous formation of a new carbon-carbon bond and the breaking of the carbon-chlorine bond. The chloride ion acts as the leaving group.

The reaction is typically conducted in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO). DMSO is an excellent choice for several reasons:

-

It readily dissolves both the organic substrate and the inorganic sodium cyanide, creating a homogeneous reaction environment.[1]

-

As an aprotic solvent, it solvates the sodium cation (Na+) effectively but does not strongly solvate the cyanide anion. This leaves the nucleophile "naked" and highly reactive, thereby accelerating the reaction rate.

-

Its high boiling point allows the reaction to be conducted at elevated temperatures, further increasing the reaction rate.

The presence of electron-withdrawing fluorine atoms on the benzene ring can influence the reaction rate. While they can slightly destabilize the carbocation-like transition state, their inductive effect also makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack. The methyl group, being electron-donating, helps to stabilize the transition state.

Safety Precautions: A Self-Validating System

CRITICAL: This protocol involves the use of sodium cyanide, a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin. All operations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

| Hazard | Mitigation and Protocol |

| Sodium Cyanide (NaCN) Toxicity | Handling: Always handle solid NaCN in a fume hood. Use a powder funnel and static-free techniques to avoid creating dust. Double-glove with nitrile gloves.[2] Ingestion/Inhalation: Do not eat, drink, or smoke in the laboratory.[3][4] Accidental generation of highly toxic hydrogen cyanide (HCN) gas can occur if NaCN comes into contact with acid. Ensure all glassware is free of acidic residue. The workup procedure must be conducted under basic conditions.[2] |

| 2,4-Difluoro-6-methylbenzyl chloride | This compound is a lachrymator and is corrosive. Avoid inhalation of vapors and contact with skin and eyes. Handle exclusively in a fume hood. |

| Reaction Quenching and Workup | CRITICAL: The reaction mixture will contain unreacted sodium cyanide. The quenching and extraction steps must be performed carefully. A dedicated waste container for aqueous cyanide waste must be used. This waste must be treated with bleach or hydrogen peroxide under basic conditions to oxidize the cyanide to the much less toxic cyanate before disposal. |

| Emergency Preparedness | An emergency eyewash and safety shower must be readily accessible.[4] A calcium gluconate gel should be available for skin contact with hydrofluoric acid (though not directly used, it's a precaution with fluoro-organic compounds). A cyanide antidote kit should be available in the laboratory, and all personnel must be trained in its use. |

Detailed Experimental Protocol

Materials and Equipment

-

Reagents:

-

2,4-Difluoro-6-methylbenzyl chloride (Reagent Grade, >98%)

-

Sodium cyanide (Reagent Grade, >98%)

-

Dimethyl sulfoxide (DMSO, anhydrous, >99.8%)

-

Diethyl ether (ACS Grade)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Reaction Setup and Execution

Caption: Experimental workflow for the synthesis of 2-(2,4-difluoro-6-methylphenyl)acetonitrile.

-

To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add sodium cyanide (1.2 equivalents).

-

Add anhydrous DMSO to the flask. The concentration should be approximately 0.5 M with respect to the benzyl chloride.

-

Begin stirring and gently heat the mixture to 90°C using a heating mantle. This temperature is chosen to ensure a reasonable reaction rate without significant decomposition. A similar protocol for a related compound showed success at this temperature.[5]

-

In the dropping funnel, dissolve 2,4-difluoro-6-methylbenzyl chloride (1.0 equivalent) in a small amount of anhydrous DMSO.

-

Once the reaction mixture reaches 90°C, add the benzyl chloride solution dropwise over 30 minutes. This controlled addition helps to manage any exotherm.

-

After the addition is complete, allow the reaction to stir at 90°C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing small aliquots via Gas Chromatography-Mass Spectrometry (GC-MS).

-

After 4 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.

Workup and Purification

-

Carefully pour the cooled reaction mixture into a beaker containing a substantial amount of ice-water (approximately 10 times the volume of the DMSO). This will precipitate the organic product and dissolve the inorganic salts.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of DMSO).

-

Combine the organic extracts and wash them with saturated aqueous sodium chloride (brine) to help remove residual DMSO.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Analytical Characterization

A multi-faceted analytical approach is required to confirm the structure and purity of the synthesized 2-(2,4-difluoro-6-methylphenyl)acetonitrile.

| Technique | Expected Results and Interpretation |

| FTIR Spectroscopy | A sharp, strong absorption band is expected in the range of 2240-2260 cm-1, which is characteristic of the C≡N stretching vibration in aliphatic nitriles.[6][7][8] Aromatic C-H stretching will be observed above 3000 cm-1, and C-F stretching bands will appear in the fingerprint region (typically 1100-1300 cm-1). |

| ¹H-NMR Spectroscopy | The spectrum should show a singlet for the benzylic protons (-CH2CN) around δ 3.8-4.0 ppm. A singlet for the methyl group (-CH3) protons will appear in the upfield region, likely around δ 2.3-2.5 ppm. The aromatic protons will appear as complex multiplets in the downfield region (δ 6.8-7.5 ppm), with splitting patterns influenced by fluorine-proton coupling. |

| ¹³C-NMR Spectroscopy | The nitrile carbon (C≡N) should appear as a peak around δ 117-120 ppm. The benzylic carbon (-CH2CN) will be in the range of δ 20-30 ppm. The methyl carbon will be around δ 15-20 ppm. The aromatic carbons will appear between δ 110-165 ppm, showing characteristic C-F coupling constants (JCF). |

| GC-MS | Gas Chromatography will indicate the purity of the sample, with a single major peak expected for the purified product. Mass Spectrometry will show the molecular ion peak (M+) corresponding to the molecular weight of the product. The fragmentation pattern will be characteristic of a benzyl cyanide derivative, likely showing a prominent fragment from the loss of the -CH2CN group. |

Discussion and Field-Proven Insights

-

Solvent Choice: While DMSO is recommended, other polar aprotic solvents like DMF could also be used. Ethanolic solutions of cyanide are also common but can lead to the formation of ether byproducts if any water is present.[9] For this substrate, the higher reactivity and solubility offered by DMSO make it the superior choice.

-

Reaction Monitoring: TLC is a quick and effective way to monitor the disappearance of the starting material. A co-spot of the starting material and the reaction mixture will clearly show the formation of a new, typically less polar, product spot.

-

Workup Considerations: During the aqueous workup, emulsions can sometimes form due to the presence of DMSO. The addition of brine during the washing steps helps to break these emulsions and improve phase separation.[10]

-

Purification Strategy: For high purity, column chromatography is recommended. However, for larger scale preparations, vacuum distillation is a more practical approach, provided the product is thermally stable.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 2-(2,4-difluoro-6-methylphenyl)acetonitrile. By understanding the underlying reaction mechanism and adhering strictly to the safety protocols, researchers can confidently produce this valuable chemical intermediate. The detailed analytical procedures provide a clear pathway for the unambiguous confirmation of the product's identity and purity, ensuring its suitability for downstream applications in drug discovery and materials science.

References

-

Bernstein, M. P., et al. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysical Journal, Part 1, 472(2), 127-141. Available at: [Link]

-

Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]

-

911Metallurgist. (2016, January 25). Sodium Cyanide Safety - Poisoning - HCN Vapor. Retrieved from [Link]

-

Smith, B. C. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). SODIUM CYANIDE HAZARD SUMMARY. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-fluoro-α-methylbenzyl cyanide. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Cyanides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Cyanation. Retrieved from [Link]

-

Chem-Supply. (n.d.). SODIUM CYANIDE Safety and Handling Guidance. Retrieved from [Link]

-

SyntheticPages. (2001, November 26). Nucleophilic displacement of a benzylic bromide using sodium cyanide. Retrieved from [Link]

Sources

- 1. gchemglobal.com [gchemglobal.com]

- 2. Optimization of arylacetonitrilase production from Alcaligenes sp. MTCC 10675 and its application in mandelic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IR spectrum: Nitriles [quimicaorganica.org]

- 4. rsc.org [rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Difluoro-6-methylphenylacetonitrile by Vacuum Distillation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2,4-difluoro-6-methylphenylacetonitrile via vacuum distillation. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during the experimental process.

I. Understanding the Fundamentals: Why Vacuum Distillation?

Vacuum distillation is a critical technique for the purification of compounds that are sensitive to high temperatures or have high boiling points at atmospheric pressure.[1][2] By reducing the pressure within the distillation apparatus, the boiling point of the substance is significantly lowered. This prevents thermal decomposition and the formation of unwanted byproducts, ensuring a higher purity of the final product.[1][2] For 2,4-difluoro-6-methylphenylacetonitrile, which is a key intermediate in many pharmaceutical syntheses, achieving high purity is paramount.

II. Physicochemical Properties and Estimated Distillation Parameters

| Property | 2,4-Difluorophenylacetonitrile (Analog) | 2,4-Difluoro-6-methylphenylacetonitrile (Target) |

| Molecular Formula | C₈H₅F₂N | C₉H₇F₂N |

| Molecular Weight | 153.13 g/mol | 167.15 g/mol |

| Appearance | Colorless to light yellow liquid | Expected to be a low-melting solid or oil |

| Boiling Point (Reported) | 98 °C @ 10 mmHg[3] | Not Reported |

| Estimated Boiling Point | N/A | See Below |

Estimating the Boiling Point of 2,4-Difluoro-6-methylphenylacetonitrile:

The addition of a methyl group to the phenyl ring will slightly increase the molecular weight and is expected to raise the boiling point. A reasonable starting point for the vacuum distillation of 2,4-difluoro-6-methylphenylacetonitrile would be a pressure of 5-10 mmHg with an expected boiling point in the range of 100-120 °C .

The Clausius-Clapeyron equation can be used to estimate the boiling point at different pressures.[4][5]

ln(P₁/P₂) = -ΔHvap/R × (1/T₁ - 1/T₂)

Where:

-

P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.

-

ΔHvap is the heat of vaporization.

-

R is the ideal gas constant.

Online boiling point calculators can also provide a rough estimate.[5][6]

III. Experimental Protocol: Step-by-Step Vacuum Distillation

This protocol outlines the key steps for the successful vacuum distillation of 2,4-difluoro-6-methylphenylacetonitrile.

Caption: Workflow for Vacuum Distillation

IV. Troubleshooting Guide and FAQs

This section addresses common issues encountered during the vacuum distillation of 2,4-difluoro-6-methylphenylacetonitrile.

Q1: My system is not reaching the desired vacuum. What should I do?

A1: Leaks are the most common cause of a poor vacuum.

-

Check all joints: Ensure they are properly greased and sealed.

-

Inspect the tubing: Look for cracks or loose connections in the vacuum tubing.

-

Verify the vacuum pump's performance: Check the pump oil and ensure it is functioning correctly.

-

Use a manometer: A manometer will give you an accurate reading of the pressure in your system.

Q2: The compound is not distilling even though the temperature is at the estimated boiling point.

A2: This could be due to several factors:

-

Inaccurate temperature reading: Ensure the thermometer is placed correctly (the top of the bulb should be level with the side arm of the distillation head).

-

Pressure is too high: If the vacuum is not as low as you think, the boiling point will be higher. Verify the pressure with a manometer.

-

Presence of non-volatile impurities: High molecular weight impurities can elevate the boiling point of the mixture.

Q3: The liquid in the distillation flask is bumping violently.

A3: Bumping occurs when the liquid becomes superheated and then boils in a sudden burst.

-

Ensure adequate stirring: A magnetic stir bar is essential for smooth boiling under vacuum.

-

Avoid boiling chips: They are not effective under vacuum.

-

Heat gently and evenly: Use a heating mantle with a stirrer for uniform heat distribution.

Q4: The distillate is discolored. What could be the cause?

A4: Discoloration can indicate thermal decomposition.

-

Lower the distillation temperature: This can be achieved by improving the vacuum.

-

Distill as quickly as possible: Prolonged exposure to high temperatures can cause degradation.

-

Consider a pre-purification step: If the crude material is highly impure, a preliminary purification step like column chromatography may be necessary. Phenylacetonitriles can be sensitive to heat, and prolonged heating can lead to decomposition.[7]

Q5: I'm observing foaming in the distillation flask.

A5: Foaming can be caused by the presence of surfactants or high-viscosity impurities.

-

Reduce the heating rate: Slower heating can minimize foaming.

-

Use a larger distillation flask: This provides more headspace for the foam to dissipate.

-

Consider adding an anti-foaming agent: However, this will need to be removed in a subsequent step.

V. Safety Precautions

Working with nitriles requires strict adherence to safety protocols due to their toxicity.

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a flame-resistant lab coat.

-

Ventilation: Conduct the distillation in a certified fume hood to avoid inhaling toxic vapors.[8]

-

Thermal Hazards: Be cautious of hot surfaces.

-

Glassware Inspection: Thoroughly inspect all glassware for cracks before use to prevent implosion under vacuum.

-

Decomposition Hazards: Phenylacetonitriles can decompose at high temperatures to release highly toxic fumes of hydrogen cyanide and nitrogen oxides.[3]

VI. Identifying and Mitigating Impurities

The purity of the final product is dependent on understanding and controlling potential impurities.

Potential Impurities:

-

Unreacted Starting Materials: Depending on the synthetic route, these could include the corresponding benzyl halide and a cyanide salt.

-

Solvents: Residual solvents from the reaction or a previous workup.

-

Byproducts: Isomers or products from side reactions.

-

Hydrolysis Product: 2,4-Difluoro-6-methylphenylacetic acid, formed by the hydrolysis of the nitrile group.

Mitigation Strategies:

-

Aqueous Wash: A pre-distillation wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities.

-

Drying: Ensure the crude product is thoroughly dried before distillation to prevent hydrolysis.

-

Fractional Distillation: If impurities have boiling points close to the product, a fractional distillation column may be necessary for better separation.

Caption: Impurity Mitigation Workflow

VII. References

-

Vertex AI Search. (2025, May 28). What safety precautions should be taken when using a distillation unit in a lab?

-

National Center for Biotechnology Information. (n.d.). Phenylacetonitrile. PubChem. Retrieved from a specific Google search result.

-

Omni Calculator. (n.d.). Boiling Point Calculator. Retrieved from a specific Google search result.

-

U.S. Environmental Protection Agency. (2025, October 15). 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile Properties. CompTox Chemicals Dashboard.

-

National Center for Biotechnology Information. (n.d.). 2,4-Difluorophenylacetonitrile. PubChem. Retrieved from a specific Google search result.

-

ChemScene. (n.d.). 2-(6-Chloro-2,4-difluoro-3-methylphenyl)acetonitrile.

-

Wikipedia. (n.d.). Vacuum distillation.

-

ResearchGate. (n.d.). Structure of lithiatiated phenylacetonitrile.

-

Boiling Point Calculator. (n.d.). Retrieved from a specific Google search result.

-

Pearson. (n.d.). Boiling Point Calculator (Simple / Advanced).

-

Sihai Energy Technology. (2024, October 11). Understanding Vacuum Distillation.

-

Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.

-

Chem-Impex. (n.d.). 2,4-Difluorobenzyl cyanide.

Sources

- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 2. Understanding Vacuum Distillation [sihaienergytech.com]

- 3. chemimpex.com [chemimpex.com]

- 4. omnicalculator.com [omnicalculator.com]

- 5. Boiling Point Calculator | Estimate Boiling Point Under Different Pressures [pearson.com]

- 6. Boiling Point Calculator [trimen.pl]

- 7. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

- 8. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]

Technical Support Center: Purification of 2,4-Difluoro-6-methylphenylacetonitrile

Welcome to the technical support center for the synthesis and purification of 2,4-Difluoro-6-methylphenylacetonitrile. This guide is intended for researchers, scientists, and drug development professionals. Here, we will address the common challenge of removing unreacted benzyl chloride from your reaction mixture, providing in-depth, field-proven insights and step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: Why is removing benzyl chloride so critical for downstream applications?

A1: Benzyl chloride is a reactive alkylating agent and a lachrymator.[1][2] Its presence, even in trace amounts, can lead to the formation of unwanted byproducts in subsequent synthetic steps, potentially compromising the integrity and yield of your target molecule. For pharmaceutical applications, its removal is non-negotiable due to its toxicity and potential to form genotoxic impurities.[3]

Q2: My initial aqueous workup isn't completely removing the benzyl chloride. Why?

A2: This is a common issue. Benzyl chloride has very low solubility in water.[1] While a basic wash (e.g., with sodium bicarbonate) can hydrolyze some of it to benzyl alcohol, this reaction can be slow, especially without vigorous mixing or a phase-transfer catalyst.[4][5] The bulk of the non-polar benzyl chloride will remain in the organic layer along with your desired product.

Q3: Can I just "rotovap" off the benzyl chloride?

A3: This is generally not feasible or advisable. Benzyl chloride has a boiling point of 179 °C, which is likely higher than or too close to the boiling point of your product, 2,4-Difluoro-6-methylphenylacetonitrile, for simple distillation to be effective.[6][7] Attempting to remove it under high vacuum at elevated temperatures can lead to product decomposition or co-distillation.

Troubleshooting Guide: Persistent Benzyl Chloride Contamination

This section addresses specific issues you may encounter when trying to purify 2,4-Difluoro-6-methylphenylacetonitrile.

| Symptom | Potential Cause | Recommended Solution |

| TLC analysis shows co-elution of product and benzyl chloride. | The polarity of your product and benzyl chloride are too similar for effective separation with the chosen solvent system.[5] | Primary Recommendation: Switch to a different purification technique like fractional distillation under reduced pressure. Secondary Recommendation: If chromatography is the only option, experiment with different solvent systems. A switch to a less polar or more selective mobile phase might improve separation. |

| NMR spectrum shows characteristic peaks of both benzyl chloride and benzyl alcohol after a basic wash. | Incomplete hydrolysis of benzyl chloride during the workup. The organic solvent may be shielding the benzyl chloride from the aqueous base. | Option 1 (Chemical Quench): Before the aqueous workup, add a nucleophilic amine like triethylamine or a polymer-bound thiol to the crude reaction mixture to convert benzyl chloride into a more polar and easily separable salt or adduct.[5] Option 2 (Enhanced Hydrolysis): Increase the efficiency of the basic wash by using a phase-transfer catalyst or by extending the stirring time significantly. |

| Product is contaminated with high-boiling point impurities after distillation. | This could be due to the formation of dibenzyl ether, a common byproduct when benzyl chloride is treated with base.[1] | Avoid overly harsh basic conditions during workup. If distillation is your primary purification method, ensure you use a fractionating column to effectively separate your product from these higher-boiling impurities.[8][9] |

Purification Protocols

Here are two detailed protocols for the removal of unreacted benzyl chloride. The choice between them will depend on the scale of your reaction and the available equipment.

Protocol 1: Fractional Vacuum Distillation

This is the most effective method for separating compounds with close boiling points on a larger scale.

Rationale: By reducing the pressure, the boiling points of both your product and benzyl chloride are lowered, minimizing the risk of thermal degradation. A fractionating column provides the necessary theoretical plates for an efficient separation.[8][10]

Step-by-Step Procedure:

-

Initial Workup: Wash the crude reaction mixture with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the bulk of the reaction solvent using a rotary evaporator.

-

Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all joints are well-sealed for vacuum application.

-

Distillation:

-

Slowly apply vacuum to the system.

-

Gently heat the distillation flask.

-

Collect any low-boiling fractions (forerun), which may include residual solvent.

-

Carefully collect the fraction corresponding to your product, 2,4-Difluoro-6-methylphenylacetonitrile.

-

Monitor the temperature at the head of the column closely. A sharp increase in temperature may indicate the beginning of the benzyl chloride fraction.

-

-

Analysis: Analyze the collected fractions by TLC or GC-MS to confirm purity.

Protocol 2: Flash Column Chromatography

This method is suitable for smaller-scale purifications where distillation may not be practical.

Rationale: Flash chromatography separates compounds based on their differential adsorption to a stationary phase.[11][12] By carefully selecting the mobile phase, it's possible to achieve separation even between compounds with similar polarities.

Step-by-Step Procedure:

-

Initial Workup: Perform a standard aqueous workup as described in Protocol 1.

-

Solvent System Selection: Determine an optimal solvent system using TLC. A good starting point for non-polar compounds is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for your product.

-

Column Packing: Pack a silica gel column with the chosen non-polar solvent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane and load it onto the column.[13]

-

Elution: Begin elution with the non-polar solvent, gradually increasing the polarity if necessary. Benzyl chloride, being less polar than the nitrile, should elute first.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Workflow

Caption: Purification workflow for 2,4-Difluoro-6-methylphenylacetonitrile.

Data Summary

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |

| 2,4-Difluoro-6-methylphenylacetonitrile | ~167.16 (Calculated) | Not readily available, but expected to be > 200°C | Soluble in common organic solvents |

| Benzyl Chloride | 126.58 | 179 | Very slightly soluble in water; miscible with organic solvents[1][2][6] |

References

-

Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl Chloride. Retrieved from [Link]

- NIST. (n.d.). Benzyl chloride.

-

Common Organic Chemistry. (n.d.). Benzyl Chloride. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2010, June 29). Interesting benzyl chloride synth I discovered. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of benzyl chloride. Retrieved from [Link]

-

YouTube. (2016, February 19). Making Benzyl Chloride. Retrieved from [Link]

-

YouTube. (2025, March 20). Making Benzyl Chloride & Benzaldehyde using Hardware Store Chemicals. Retrieved from [Link]

-

Reddit. (2011, November 9). Benzyl Chloride removal? Retrieved from [Link]

-

King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

-

Biotage. (2025, December 6). Successful flash chromatography. Retrieved from [Link]

Sources

- 1. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 2. Benzyl Chloride [commonorganicchemistry.com]

- 3. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. reddit.com [reddit.com]

- 6. Benzyl chloride [webbook.nist.gov]

- 7. Benzyl chloride CAS#: 100-44-7 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. youtube.com [youtube.com]

- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 12. biotage.com [biotage.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Optimizing Reaction Temperature for 2,4-Difluoro-6-methylphenylacetonitrile

Introduction: The Thermodynamic Landscape

The synthesis of 2,4-Difluoro-6-methylphenylacetonitrile (CAS: 133465-44-6) is a critical intermediate step, often serving as a scaffold for poly(ADP-ribose) polymerase (PARP) inhibitors and agrochemical actives.

While the transformation is a standard nucleophilic substitution (

-

Electronic Activation: The 2,4-difluoro substitution creates an electron-deficient ring, theoretically facilitating nucleophilic attack.

-

Steric Hindrance (The "Ortho Effect"): The 6-methyl group provides significant steric bulk proximal to the benzylic carbon. This impedes the backside attack of the cyanide ion, often necessitating higher activation energy compared to non-substituted benzyl chlorides.

The Core Conflict: You must apply enough heat (Temperature

Experimental Protocol: The "Gold Standard" Method

We recommend a Phase Transfer Catalysis (PTC) approach over homogeneous DMSO/DMF methods. PTC offers superior thermal control and minimizes the hydrolysis side-reaction by keeping the cyanide in the organic phase only transiently.

Reagents & Setup

-

Substrate: 2,4-Difluoro-6-methylbenzyl chloride (1.0 eq)

-

Reagent: Sodium Cyanide (NaCN) (1.2 - 1.5 eq)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)

-

Solvent System: Toluene / Water (1:1 v/v)[1]

-

Safety: Dedicated cyanide waste stream; HCN detector active.

Step-by-Step Optimization Protocol

| Step | Action | Critical Parameter | Technical Insight |

| 1 | Dissolution | Ambient ( | Dissolve NaCN in water completely before adding the organic phase. This ensures distinct phase separation.[2] |

| 2 | Initiation | Add substrate and catalyst. Stir vigorously (>500 RPM). The reaction is biphasic; mass transfer limits the rate initially. | |

| 3 | The Ramp | Slowly ramp to | |

| 4 | Soak | Hold for 4–6 hours. This is the "Sweet Spot." | |

| 5 | Check | HPLC/GC | If conversion |

| 6 | Quench | Cool rapidly before stopping agitation to prevent static-phase hydrolysis. |

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the desired substitution and the primary failure modes (Hydrolysis and Isocyanide formation).

Figure 1: Reaction pathways showing the competition between the desired nitrile formation (green) and temperature-dependent impurities (red).

Troubleshooting & FAQs

Scenario A: "My reaction stalls at 70% conversion."

-

Diagnosis: The "Ortho Effect" is stalling the reaction. As the concentration of benzyl chloride drops, the rate (

) decreases significantly due to the steric bulk of the 6-methyl group shielding the electrophilic carbon. -

Solution:

-

Do NOT add more NaCN immediately. Excess cyanide at high heat promotes polymerization.

-

Increase Agitation: Ensure your biphasic mixture is an emulsion.

-

Temperature Bump: Increase temperature from

to -

Catalyst Spike: Add an additional 0.02 eq of TBAB. The catalyst may have degraded or partitioned poorly.

-

Scenario B: "I smell a foul, overpowering odor (Isocyanide)."

-

Diagnosis: Kinetic control favored Nitrogen-attack over Carbon-attack. This often happens if the reaction temperature is too low initially, or if the solvent polarity is too low (tight ion pairing).

-

Solution:

-

Thermodynamic Correction: Continue heating. Isocyanides can sometimes rearrange to nitriles at higher temperatures, though often they are stable.

-

Acid Wash (The Fix): During workup, wash the organic layer with warm (

) 50% Sulfuric Acid . This selectively hydrolyzes the isocyanide to the amine (which washes out) without damaging the nitrile [1].

-

Scenario C: "The product contains >5% Amide/Acid impurity."

-

Diagnosis: Hydrolysis.[3] You likely ran the reaction above

or allowed the reaction to sit in the basic aqueous phase after completion. -

Solution:

-

Strict Cut-off: Quench immediately upon disappearance of starting material.

-

pH Control: Buffer the aqueous phase to pH 9–10 using Sodium Bicarbonate instead of strong hydroxides if possible (though NaCN is naturally basic).

-

Anhydrous Route: If hydrolysis persists, switch to an anhydrous solvent system (Acetone or Acetonitrile with 18-Crown-6), though this is harder to scale [2].

-

Decision Matrix: Temperature Optimization

Use this logic flow to determine your next experimental step.

Figure 2: Decision tree for real-time reaction monitoring.

References

-

Organic Syntheses, Coll.[4][5] Vol. 1, p.107 (1941); Vol. 2, p.9 (1922). Benzyl Cyanide. (Describes the acid-wash technique for isocyanide removal).

-

PrepChem. Synthesis of 2-fluoro-alpha-methylbenzyl cyanide. (Demonstrates the use of DMSO and elevated temperatures for hindered fluorinated benzyl halides).

-

Google Patents, CN102070489A. Device and method for continuous cyanidation reaction in benzyl cyanide production. (Industrial parameters for benzyl cyanide derivatives).

-

Google Patents, CZ2008474A3. Process for preparing benzyl cyanide being optionally substituted on benzene ring. (Specifics on 2,4-dichloro analogs and temperature limits).

Sources

Technical Support Center: Guide to the Safe Storage and Handling of 2,4-Difluoro-6-methylphenylacetonitrile to Prevent Degradation and Polymerization

Welcome to the technical support guide for 2,4-Difluoro-6-methylphenylacetonitrile. This document is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their work. Our goal is to provide you with the technical knowledge and practical steps necessary to ensure the long-term stability of this compound, preventing potential degradation or polymerization that could compromise experimental integrity.

While 2,4-Difluoro-6-methylphenylacetonitrile is not classified as a monomer prone to spontaneous, hazardous polymerization under normal conditions, its molecular structure contains features that can lead to instability if not handled and stored correctly. This guide is built on established principles of chemical reactivity, data from structurally analogous compounds, and best practices for handling reactive chemical intermediates.

Section 1: Understanding the Chemical Stability of 2,4-Difluoro-6-methylphenylacetonitrile

The stability of 2,4-Difluoro-6-methylphenylacetonitrile is primarily influenced by two key structural features: the nitrile group (-C≡N) and the benzylic methylene group (-CH₂-), which is positioned between the phenyl ring and the nitrile.

-

Benzylic Methylene Group (-CH₂-) : The protons on this carbon are considered "active" because of their proximity to both the electron-withdrawing phenyl ring and the nitrile group.[1] This makes them susceptible to abstraction by strong bases, which would form a carbanion. This carbanion is a reactive intermediate that, while useful in planned syntheses,[2] could theoretically initiate an anionic polymerization or other degradation reactions if formed unintentionally during storage due to contamination.

-

Thermal Sensitivity : Phenylacetonitriles, as a class, can decompose at elevated temperatures, often releasing toxic substances like hydrogen cyanide and nitrogen oxides.[3][4] Thermal energy can provide the activation energy needed for unwanted side reactions or degradation.

Although safety data for similar compounds often states that hazardous polymerization does not occur,[5][6][7] these statements are predicated on the assumption of proper storage and handling, which avoids conditions like high heat or contamination with incompatible materials.

Caption: Decision-making flowchart for assessing a stored sample.

References

- Murphy, C. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology.

- ResearchGate. (2008). Anaerobic degradation of fluorinated aromatic compounds. Request PDF. (Source not directly used for protocol, provides context).

-

Key, B. D. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. PMC.

-

MDPI. (2025). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI.

-

Prime Process Safety Center. Reactive Chemical Training.

-

ChemScene. (n.d.). 2-(6-Chloro-2,4-difluoro-3-methylphenyl)acetonitrile.

-

Google Patents. (n.d.). Ortho-nitrosophenols as polymerization inhibitors.

-

Cao, B., et al. (n.d.). Bacterial Degradation of Aromatic Compounds. PMC - NIH.

-

University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals.

-

PubChem - NIH. (n.d.). Phenylacetonitrile.

-

AIChE. (2001). Reactive Material Hazards.

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET - (2,4-Dichlorophenyl)acetonitrile.

-

TCI Chemicals. (n.d.). SAFETY DATA SHEET - Phenylacetonitrile.

-

CAMEO Chemicals - NOAA. (n.d.). PHENYLACETONITRILE, LIQUID.

-

The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - (2,5-Difluorophenyl)acetonitrile.

-

ThermoFisher. (2010). SAFETY DATA SHEET - Phenylacetonitrile.

-

Tianming Pharmaceutical. (2026). Handling Hazardous Reactions During Intermediate Synthesis.

-

Fisher Scientific. (2021). SAFETY DATA SHEET - 4-Nitrophenylacetonitrile.

-

ThermoFisher. (2025). SAFETY DATA SHEET - 2,4-Dichloro-6-methylbenzonitrile.

-

BOC Sciences. (n.d.). Polymerization Inhibitors.

-

Merck. (n.d.). SAFETY DATA SHEET.

-

Sdfine. (n.d.). phenyl acetonitrile.

-

Longchang Chemical. (2022). What is the classification and mechanism of polymerization inhibitors?

-

Google Patents. (n.d.). US3418300A - Inhibition of polymerization.

-

MDPI. (2023). Inhibition of Free Radical Polymerization: A Review.

-

Merck. (2025). SAFETY DATA SHEET.

-

Wikipedia. (n.d.). Benzyl cyanide.

-

ResearchGate. (n.d.). α‐Alkylation of substituted phenylacetonitriles with benzyl alcohol.

-

ResearchGate. (n.d.). Synthetic strategies to 2‐phenylacetonitrile.

-

Chemical Society Reviews (RSC Publishing). (2025). C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions.

-

ResearchGate. (2025). (PDF) C-H functionalization through benzylic deprotonation with π-coordination or cation-π-interactions.

-

ChemRxiv. (2022). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates.

-

Carnegie Science. (2016). Polymerization of Acetonitrile via a Hydrogen Transfer Reaction from CH3 to CN under Extreme Conditions.

-

Organic Syntheses Procedure. (n.d.). p-METHOXYPHENYLACETONITRILE.

-

SciSpace. (n.d.). Living anionic polymerization of methyl meth- acrylate controlled by metal-free phosphazene catalyst as observed by small.

Sources

- 1. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PHENYLACETONITRILE, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Validation & Comparative

Comparative Guide: GC-MS Profiling of Impurities in 2,4-Difluoro-6-methylphenylacetonitrile

Topic: GC-MS Analysis of 2,4-Difluoro-6-methylphenylacetonitrile Impurities Content Type: Technical Comparison Guide & Application Note Audience: Pharmaceutical Process Chemists, Analytical Scientists, and QC Managers.[1]

Executive Summary

2,4-Difluoro-6-methylphenylacetonitrile is a critical Key Starting Material (KSM) used in the synthesis of fluorinated bioactive scaffolds, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and advanced agrochemicals. Its purity is paramount; trace impurities from the cyanation of benzyl halides can poison downstream transition-metal catalysts (e.g., Palladium) or result in genotoxic by-products.[1]

This guide provides a validated approach to impurity profiling using Gas Chromatography-Mass Spectrometry (GC-MS) . We compare this method against HPLC-UV and NMR, demonstrating why GC-MS is the superior choice for detecting volatile halide precursors and structural isomers in this specific matrix.[1]

Technical Deep Dive: The Analyte & Impurity Landscape

The Molecule[1][2][3][4]

-

Chemical Structure: A benzene ring substituted with two fluorine atoms (positions 2,4), a methyl group (position 6), and an acetonitrile moiety.[1]

-

Boiling Point (Predicted): ~240–250°C (at 760 mmHg).

-

Suitability for GC: Excellent. The molecule is thermally stable, non-polar to moderately polar, and possesses high volatility, making it ideal for capillary GC without derivatization.[1]

The Impurity Profile (Origin & Causality)

The synthesis typically involves nucleophilic substitution of 2,4-difluoro-6-methylbenzyl chloride (or bromide) with a cyanide source (NaCN/KCN).

| Impurity Type | Specific Compound | Origin | Detection Challenge |

| Starting Material | 2,4-Difluoro-6-methylbenzyl chloride | Incomplete reaction | Potential Genotoxin (GTI); thermally stable.[1] |

| Hydrolysis Product | 2,4-Difluoro-6-methylphenylacetamide | Partial hydrolysis of nitrile | Semi-volatile; elutes later.[1] |

| Hydrolysis Product | 2,4-Difluoro-6-methylphenylacetic acid | Full hydrolysis | Polar; tails badly on GC (requires derivatization).[1] |

| Side Product | 2,4-Difluoro-6-methylbenzyl alcohol | Competitive substitution (OH vs CN) | Volatile; elutes early.[1] |

| Dimer | Bis(2,4-difluoro-6-methylbenzyl) ether | Bimolecular dehydration | High boiling point; requires high oven temp.[1] |

Experimental Protocol: GC-MS Methodology

This protocol is designed for an Agilent 7890/5977 or Shimadzu QP2020 NX system but is transferable to any single-quadrupole GC-MS.

A. Sample Preparation[5][6][7]

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (LC-MS grade).

-

Concentration: 1.0 mg/mL for impurity screening; 10 µg/mL for trace quantification.

-

Filtration: 0.2 µm PTFE syringe filter (avoid Nylon due to potential extractables).

B. Instrument Conditions (Self-Validating System)

-

Column: DB-5ms (or equivalent 5% phenyl-arylene polymer), 30m × 0.25mm × 0.25µm.[1]

-

Why: The low polarity phase provides excellent separation of the benzylic isomers and sufficient retention for the volatile starting materials.

-

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Split/Splitless (260°C).

-

Mode: Split 20:1 for assay; Splitless for trace impurity (<0.05%) detection.

-

-

Oven Program:

-

Initial: 60°C (Hold 2 min) — Traps volatile benzyl halides.

-

Ramp 1: 15°C/min to 220°C.

-

Ramp 2: 25°C/min to 300°C (Hold 5 min) — Elutes dimers/heavy by-products.

-

C. Mass Spectrometer Settings (EI Source)

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Ionization: Electron Impact (70 eV).

-

Scan Range: m/z 40–450 (sufficient for dimers).

-

Solvent Delay: 3.0 min.

Visualization: Fragmentation & Workflow[1]

Diagram 1: Mass Spectral Fragmentation Pathway

This diagram illustrates the predicted fragmentation logic used to identify the core structure and distinguish it from impurities.

Caption: Predicted EI fragmentation pathway. The "Tropylium" ion (m/z ~127) is the common diagnostic fragment for both the product and the halide impurity.

Comparative Analysis: GC-MS vs. Alternatives

Why choose GC-MS over HPLC or NMR? The decision depends on the specific impurity class you are targeting.

Performance Matrix

| Feature | GC-MS (Recommended) | HPLC-UV / LC-MS | 1H-NMR |

| Primary Target | Volatile Halides (SM) & Isomers | Non-volatile Acids & Amides | Structural Isomers (Regio) |

| Sensitivity (LOD) | High (ppb range in SIM mode) | Moderate (UV) to High (MS) | Low (>0.1%) |

| Specificity | Mass Spectral Fingerprint (Definitive ID) | Retention Time (Requires Standards) | Chemical Shift (Structural) |

| Throughput | Fast (15-20 min) | Moderate (30-45 min) | Slow (Acquisition time) |

| Limitation | Cannot detect thermally labile acids | Poor sensitivity for non-chromophores | Expensive, low sensitivity |

Diagram 2: Analytical Decision Workflow

Use this logic to select the correct method for your specific impurity problem.

Caption: Decision matrix for selecting the analytical technique based on impurity physicochemical properties.

Data Summary & Interpretation

When analyzing the GC-MS chromatogram of crude 2,4-Difluoro-6-methylphenylacetonitrile, expect the following elution order on a DB-5ms column:

-

RT ~4.5 min: 2,4-Difluoro-6-methylbenzyl alcohol (Trace hydrolysis).

-

RT ~6.2 min: 2,4-Difluoro-6-methylbenzyl chloride (Starting Material).

-

Validation: Look for isotope cluster at m/z 176/178.

-

-

RT ~8.0 min: Target Analyte (Nitrile) .

-

Validation: Base peak m/z ~127, Molecular ion m/z ~167.[1]

-

-

RT ~12.5 min: Dimer (Ether linkage).

References

-

Agilent Technologies. "Analysis of Pharmacologically Relevant Compounds using GC/MSD." Application Note.

-

BenchChem. "A Comparative Guide to Purity Analysis of Diphenylacetonitrile: HPLC vs. GC."

-

National Institutes of Health (PubChem). "2,4-Difluorophenylacetonitrile Compound Summary."

-

Organic Syntheses. "Benzyl Cyanide: Standard Synthesis and Purification Protocols." Org.[2] Synth. 1928, 8, 43.[1]

-

Shimadzu. "Sample Prep-Free Analysis of Fluorinated Compounds using Negative Chemical Ionization." Application News.

Sources

Comparing 2,4-Difluoro-6-methylphenylacetonitrile vs 2,4-Difluorophenylacetonitrile

Strategic Selection: 2,4-Difluorophenylacetonitrile vs. 2,4-Difluoro-6-methylphenylacetonitrile[1][2]

Executive Summary

In medicinal chemistry, the modification of phenylacetonitrile scaffolds is a critical tactic for optimizing drug-target interactions and metabolic profiles.[1] This guide compares the industry-standard 2,4-Difluorophenylacetonitrile (2,4-DFPA) against its sterically congested analog, 2,4-Difluoro-6-methylphenylacetonitrile (6-Me-2,4-DFPA) .[2][3]

While 2,4-DFPA serves as the foundational synthon for triazole antifungals (e.g., Fluconazole derivatives), the introduction of the ortho-methyl group in 6-Me-2,4-DFPA offers a precise tool for blocking metabolic hotspots and inducing atropisomer-like conformational restrictions .[2][3] This guide analyzes the trade-offs between synthetic accessibility and ADME optimization.

Part 1: Structural & Electronic Analysis[1][2]

The core differentiation lies in the "Ortho Effect"—a combination of steric hindrance and electronic modulation introduced by the 6-methyl group.

| Feature | 2,4-Difluorophenylacetonitrile (Baseline) | 2,4-Difluoro-6-methylphenylacetonitrile (Modified) |

| CAS | 656-35-9 | 1391734-75-6 (Generic/Analog) |

| Electronic State | Electron-deficient ring (Two EWG Fluorines).[2][3] | Slightly mitigated deficiency (Methyl EDG counteracts F).[3] |

| High (Activated by -CN and Ring EWGs).[3] | Moderate (Methyl EDG slightly destabilizes the anion). | |

| Steric Profile | Planar, accessible 6-position.[2][3] | Sterically congested 6-position.[3] |

| Metabolic Liability | High risk of oxidation at the open 6-position.[3] | Blocked 6-position (Metabolic Shield).[3] |

The Ortho-Methyl Effect

The 6-methyl group is not merely a passive substituent; it fundamentally alters the molecule's trajectory in a biological system.

-

Metabolic Blocking: The 6-position in 2,4-DFPA is a "soft spot" for Phase I oxidation by CYP450 enzymes.[3] Methylating this position physically blocks the approach of the heme-iron center, extending half-life (

).[3] -

Conformational Locking: The steric bulk forces the acetonitrile tail to twist out of coplanarity with the phenyl ring, potentially locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.

Figure 1: Mechanistic impact of the ortho-methyl group on metabolic stability and target binding.[3]

Part 2: Synthetic Utility & Reactivity[1][2]

The choice between these two intermediates dictates the synthetic strategy. The 6-methyl group introduces significant steric drag, requiring modified protocols.

1. Nucleophilic Aromatic Substitution (

)

-

2,4-DFPA: Highly reactive toward

at the 4-position due to the activating effect of the ortho-fluorine.[3] Common pathway for introducing heterocycles.[3] -

6-Me-2,4-DFPA: The methyl group is an electron-donating group (EDG), which slightly deactivates the ring toward nucleophilic attack.[2][3] Furthermore, steric crowding at the 6-position can hinder the approach of nucleophiles if the leaving group is at the 5-position (though less relevant for 4-substitution).

2.

-Alkylation (The Primary Workflow)

This is the most common reaction for these scaffolds (e.g., building the triazole antifungal core).

-

Reactivity: 2,4-DFPA deprotonates easily (

~23 in MeCN).[2][3] The anion is stable and alkylates rapidly. -

Challenge with 6-Me: The ortho-methyl group creates a "picket fence" effect. When the

-carbon forms an enolate, the approach of the electrophile (e.g., an epoxide or alkyl halide) is sterically impeded.-

Result: Reactions require higher temperatures or stronger bases (e.g., NaH instead of

) and often yield lower regioselectivity.

-

Part 3: Experimental Protocols

Protocol A: Synthesis of the Phenylacetonitrile Scaffold

Context: If synthesizing the starting material from the benzyl halide.

Objective: Cyanation of Benzyl Chlorides.

| Parameter | Standard Protocol (2,4-DF) | Hindered Protocol (6-Me-2,4-DF) |

| Substrate | 2,4-Difluorobenzyl chloride | 2,4-Difluoro-6-methylbenzyl chloride |

| Reagent | NaCN (1.2 eq) | NaCN (1.5 eq) + KI (Catalytic) |

| Solvent | Ethanol/Water (Reflux) | DMF or DMSO (Higher Temp) |

| Temp/Time | 80°C / 4 hours | 100-120°C / 8-12 hours |

| Workup | Extraction (EtOAc) | Requires extensive water wash to remove DMF |

| Yield | >90% | ~75-80% (Steric hindrance slows |

Step-by-Step Methodology (Hindered System):

-

Setup: In a dry 3-neck flask under

, dissolve 2,4-difluoro-6-methylbenzyl chloride (10 mmol) in anhydrous DMSO (20 mL). -

Activation: Add KI (0.5 mmol) to catalyze the halogen exchange (Finkelstein-like activation).

-

Cyanation: Add NaCN (15 mmol) in a single portion. Caution: Highly Toxic.[2][3]

-

Reaction: Heat to 110°C. Monitor by TLC/HPLC. The reaction is slower due to the ortho-methyl blocking the backside attack trajectory.

-

Quench: Cool to RT. Pour into ice water (100 mL) containing 10% bleach (to oxidize residual cyanide).

-

Extraction: Extract with

(3x). The product is less polar than the baseline analog.

Protocol B: Comparative

-Alkylation (Epoxide Opening)

Context: Synthesis of antifungal intermediates (e.g., Voriconazole analogs).[2][3]

Figure 2: General workflow for alpha-alkylation.[3] The 6-Me variant requires thermal promotion to overcome the energy barrier.

Critical Modification for 6-Me Variant:

When using 6-Me-2,4-DFPA, the standard lithiation (n-BuLi, -78°C) or mild base (

-

Recommendation: Use NaH (Sodium Hydride) in THF/DMF mixtures.[3] The smaller counter-ion (

) and high basicity ensure complete enolate formation, while the polar solvent helps separate the ion pair, exposing the carbanion for reaction despite the steric bulk.

Part 4: References

-

Vertex AI Search. (2025).[3] Metabolic stability effect of ortho-methyl on phenyl ring. Retrieved from and .[3]

-

Vertex AI Search. (2025).[3] Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Retrieved from .[3]

-

PubChem. (2025).[3] 2,4-Difluorophenylacetonitrile (CID 69565).[2][3] Retrieved from .[3]

-

BenchChem. (2025).[3][4] Synthesis of 3,5-Difluorotoluene (Precursor). Retrieved from .[3]

-

Google Patents. (2010).[3] Production process of 2,4-difluorobenzonitrile (CN100457721C). Retrieved from .

-

Bordwell, F.G. (1975).[3] Equilibrium acidities of carbon acids (pKa Data). Retrieved from .[3]

Sources

Technical Assessment: UV-Vis Characteristics of 2,4-Difluoro-6-methylphenylacetonitrile

Executive Summary

2,4-Difluoro-6-methylphenylacetonitrile is a specialized fluorinated intermediate often utilized in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its ultraviolet-visible (UV-Vis) absorption profile is dictated by the 2,4-difluoro-6-methylbenzene chromophore.

This guide provides a comparative technical assessment of its UV-Vis properties. Due to the scarcity of direct spectral data in public repositories for this specific regioisomer, the absorption maxima (

Key Findings:

-

Predicted Primary

: 210–220 nm (High sensitivity, Nitrile/Benzene E-band). -

Predicted Secondary

: 262–268 nm (High specificity, Benzene B-band). -

Optimal HPLC Detection: 215 nm for trace analysis; 265 nm for purity profiling.

Structural & Electronic Basis of Absorption

To understand the UV-Vis profile, we must deconstruct the molecule into its chromophoric components. The acetonitrile group (

Electronic Substituent Effects[1]

-

Base Chromophore (Benzene):

nm. -

6-Methyl Group (Auxochrome): An electron-donating group (EDG) via hyperconjugation. Typically induces a bathochromic (red) shift of +5–10 nm and increases intensity (

). -

2,4-Difluoro Groups: Fluorine acts as an electron-withdrawing group (EWG) by induction but an EDG by resonance. In the ortho and para positions relative to the alkyl chain, these effects compete, generally resulting in a preservation of vibrational fine structure and a minor bathochromic shift relative to the parent toluene.

DOT Diagram: Electronic Chromophore Analysis

Figure 1: Deconstruction of the 2,4-Difluoro-6-methylphenylacetonitrile chromophore showing the additive effects of substituents on the absorption maximum.

Comparative Data Analysis

The following table contrasts the target compound with validated structural analogs to triangulate the expected absorption maxima.

| Compound | Structure | Primary | Secondary | Extinction Coeff. ( |

| 2,4-Difluoro-6-methylphenylacetonitrile | Target | 210–220 nm (Predicted) | 262–268 nm (Predicted) | ~800 (B-band) |

| 2,4-Difluorophenylacetonitrile | Analog | 210 nm | 258–262 nm | ~650 |

| Phenylacetonitrile | Parent | 208 nm | 258 nm | ~200 |

| Toluene (Methylbenzene) | Chromophore | 207 nm | 261 nm | ~300 |

| 2,4-Difluorotoluene | Core Proxy | < 210 nm | 260–265 nm | ~750 |

Interpretation:

-

The addition of the methyl group to the 2,4-difluoro scaffold (comparing Analog 1 to Target) is expected to push the secondary band from ~260 nm to ~265 nm.

-

The extinction coefficient (

) is likely higher than unsubstituted phenylacetonitrile due to the combined auxochromic effects of the fluorine and methyl groups.

Experimental Protocol: UV-Vis Determination

To validate these values experimentally, follow this self-validating protocol.

Reagents & Equipment[4][5]

-

Solvent: HPLC-grade Acetonitrile (Cutoff: 190 nm) or Methanol (Cutoff: 205 nm). Note: Acetonitrile is preferred for viewing the primary band.

-

Blank: Pure solvent from the same bottle used for solvation.

-

Cuvette: Quartz (1 cm path length).

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Weigh 10 mg of 2,4-Difluoro-6-methylphenylacetonitrile.

-

Dissolve in 100 mL Acetonitrile to create a

stock.

-

-

Working Standard:

-

Dilute 1 mL of Stock into 9 mL Acetonitrile (Final:

). -